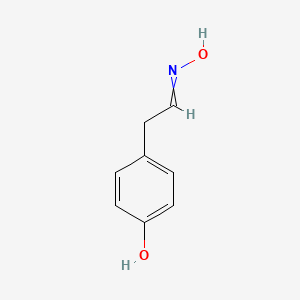

(4-Hydroxyphenyl)acetaldehyde oxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Hydroxyphenyl)acetaldehyde oxime is an organic compound derived from (4-hydroxyphenyl)acetaldehyde via oximation, where the aldehyde group (-CHO) reacts with hydroxylamine (NH₂OH) to form an oxime (-CH=N-OH). This compound features a hydroxyl group (-OH) on the para position of the phenyl ring, which influences its solubility, acidity, and reactivity. The oxime group confers unique properties, such as the ability to act as a ligand in coordination chemistry or participate in cycloaddition reactions.

科学研究应用

Chemical Synthesis

Recent advancements in the synthesis of (4-Hydroxyphenyl)acetaldehyde oxime have demonstrated efficient methods for producing both the E- and Z-isomers. A notable approach involves starting from p-hydroxyphenylacetic acid, which is commercially available and can be transformed into the desired oxime with high yields (83-98%) using mild conditions. This method not only provides a scalable synthesis route but also allows for the production of radiolabeled variants for pathway discovery studies .

Synthesis Process Overview

- Starting Material : p-Hydroxyphenylacetic acid.

- Reactions :

- Esterification to form methyl esters.

- Reduction to primary alcohols.

- Oxidation to aldehydes.

- Reaction with hydroxylamine to form oximes.

- Yields : High yields achieved through optimized reaction conditions.

Biological Significance

This compound plays a crucial role in plant metabolism, particularly in the biosynthesis of cyanogenic glucosides such as dhurrin in sorghum. The compound is involved in plant defense mechanisms, acting as an insect deterrent when stored as a glucoside. This transformation allows for rapid activation of the defense compound upon herbivore attack, showcasing its ecological significance .

Key Biological Roles

- Insect Deterrent : Functions as a defense mechanism against herbivores.

- Plant Metabolism : Acts as an intermediate in the biosynthesis of important secondary metabolites.

- Symbiotic Interactions : Influences plant interactions with arbuscular mycorrhizal fungi, potentially affecting nutrient uptake and plant health .

Research Applications

The unique properties of this compound have led to its application in various research domains:

- Plant Biology : Used to study plant defense mechanisms and metabolic pathways involving cyanogenic glucosides.

- Chemical Ecology : Investigated for its role in plant-insect interactions and as a signaling molecule within ecosystems.

- Synthetic Chemistry : Serves as a precursor for synthesizing other biologically active compounds, including alkaloids.

Case Studies

Several studies have highlighted the applications and effects of this compound:

- Insect Herbivory Protection : Research indicates that the glucoside form of this compound is hydrolyzed by insect gut enzymes, releasing the active deterrent compound, thereby providing immediate protection against herbivory .

- Metabolic Pathway Elucidation : Studies utilizing radiolabeled forms of the compound have successfully traced metabolic pathways in plants, enhancing understanding of secondary metabolite biosynthesis and its regulation .

- Ecological Impact Studies : Investigations into how this compound influences plant interactions with mycorrhizal fungi reveal its dual role in promoting mutualistic or parasitic relationships depending on environmental conditions .

化学反应分析

Enzymatic Oxidation and Cyanogenic Pathway Integration

pHPAO serves as a substrate for 4-hydroxyphenylacetaldehyde oxime monooxygenase (CYP71E1) , a cytochrome P450 enzyme critical in cyanogenic glucoside biosynthesis. This reaction requires NADPH and oxygen:

(Z)-pHPAO+NADPH+H++O2→(S)-4-hydroxymandelonitrile+NADP++2H2O

Key characteristics:

Oxidation to p-Hydroxyphenylacetic Acid

pHPAO undergoes oxidation via aldehyde dehydrogenases (ALDHs), producing p-hydroxyphenylacetic acid (Table 1).

Table 1: Enzymatic Oxidation of pHPAO

| Enzyme | Gene | Cofactor | Products | Source |

|---|---|---|---|---|

| ALDH3A1 | ALDH3A1 | NAD+/NADP+ | p-Hydroxyphenylacetic acid, NADH | HMDB |

| ALDH1A3 | ALDH1A3 | NAD+/NADP+ | p-Hydroxyphenylacetic acid, NADH | HMDB |

| Membrane amine oxidase | AOC3 | O₂ | Ammonia, H₂O₂ | HMDB |

Key Data:

Glucosylation to β-D-Glucopyranoside

pHPAO is enzymatically glucosylated in plants, forming pHPAO-β-D-glucoside :

-

Protection : p-Hydroxyphenylethanol is silylated (tert-butyldiphenylsilyl chloride).

-

Glucosylation : Reaction with acetobromoglucose under phase-transfer catalysis.

-

Deprotection : NH₃/MeOH removes acetyl groups, yielding the glucoside .

Reaction Conditions:

Isotopic Labeling Studies

¹⁸O₂ incorporation studies demonstrate that the oxime oxygen in pHPAO originates from molecular oxygen during enzymatic synthesis:

Degradation Pathways

pHPAO degrades under oxidative conditions:

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying (4-Hydroxyphenyl)acetaldehyde oxime in complex matrices?

- Methodological Answer : Derivatization with agents like pentafluorobenzylhydroxylamine (PFBHA) followed by solid-phase microextraction (SPME) and gas chromatography with flame ionization detection (GC-FID) is effective. Optimal conditions include a 30 m capillary column (0.25 mm inner diameter), injector temperature at 260°C, and detector temperature at 250°C. Two distinct oxime derivative peaks are typically observed, requiring careful peak integration .

Q. How should this compound be handled to minimize workplace exposure risks?

- Methodological Answer : Use local exhaust ventilation and store in tightly sealed containers away from oxidizers (e.g., chlorates, nitrates) and strong acids. Ground metal containers during transfer to prevent static ignition. Personal protective equipment (PPE) and post-exposure decontamination protocols (e.g., immediate washing) are critical due to dermal absorption risks .

Q. What synthetic routes are available for preparing this compound derivatives?

- Methodological Answer : Mechanochemical synthesis under solvent-free conditions offers a green alternative. For example, copper complexes of tris(pyrazolyl)acetaldehyde oxime derivatives are synthesized via ball-milling, achieving yields up to 63% with elemental analysis (C, H, N) confirming purity .

Advanced Research Questions

Q. How can computational methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, vibrational frequencies, and NMR chemical shifts. Compare computational results (e.g., bond lengths, angles) with experimental X-ray crystallography data to validate structures. For example, deviations ≤0.01 Å in bond lengths confirm reliability .

Q. What strategies address contradictions in oxime derivative formation during acetaldehyde analysis?

- Methodological Answer : Two oxime peaks in chromatograms may arise from syn/anti isomerism or varying reaction conditions. Use tandem mass spectrometry (MS/MS) or nuclear Overhauser effect (NOE) NMR to distinguish isomers. Temperature-controlled derivatization (e.g., 25°C vs. 40°C) can optimize isomer ratios .

Q. How do this compound derivatives function in catalytic systems?

- Methodological Answer : Copper-oxime complexes exhibit catalytic activity in oxidation reactions. For instance, [(E)-2,2,2-tris(pyrazolyl)acetaldehyde oxime]Cu(II) diacetate shows efficiency in THF/water systems, with turnover numbers (TON) quantified via cyclic voltammetry and UV-vis kinetics .

Q. Key Considerations

- Safety : Prioritize fume hoods and explosion-proof equipment due to flammability (DOT UN 2332) .

- Data Validation : Cross-reference experimental (e.g., X-ray) and computational (DFT) data to resolve structural uncertainties .

- Isomer Control : Optimize reaction pH and temperature to favor specific oxime conformers .

相似化合物的比较

Comparison with Similar Oxime Compounds

Structural and Functional Group Comparisons

Reactivity and Stability

- Hydrolysis: Aldehyde oximes like acetaldoxime hydrolyze in aqueous solutions, forming nitroso compounds (e.g., nitroisonitrosoacetophenone in imine oximes) .

- Coordination Chemistry : Oximes act as ligands; e.g., Pd(II) complexes form with imine oximes .

- Acid Sensitivity: All oximes react violently with strong acids (e.g., HNO₃, H₂SO₄), necessitating careful storage .

Key Differentiators

Functional Group Position: The para-hydroxyl group in this compound enhances polarity and acidity compared to non-hydroxylated analogs like acetaldoxime .

Aromatic vs. Aliphatic Systems : 9-Anthraldehyde oxime’s anthracene core enables applications in materials science, contrasting with simpler aliphatic oximes .

Industrial Relevance: MEKO and acetaldoxime dominate industrial uses, while phenolic oximes are niche intermediates in pharmaceuticals .

属性

分子式 |

C8H9NO2 |

|---|---|

分子量 |

151.16 g/mol |

IUPAC 名称 |

4-(2-hydroxyiminoethyl)phenol |

InChI |

InChI=1S/C8H9NO2/c10-8-3-1-7(2-4-8)5-6-9-11/h1-4,6,10-11H,5H2 |

InChI 键 |

TVXJJNJGTDWFLD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CC=NO)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。